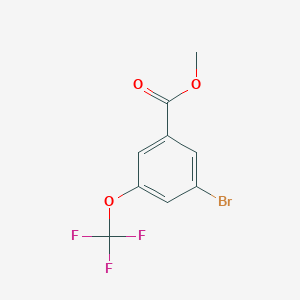
Methyl-3-brom-5-(trifluormethoxy)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1306763-53-0 . It has a molecular weight of 299.04 and its molecular formula is C9H6BrF3O3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-(trifluoromethoxy)benzoate” consists of a benzoate core with a methyl group, a bromo group, and a trifluoromethoxy group attached .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” is a liquid at room temperature . It has a molecular weight of 299.04 and its molecular formula is C9H6BrF3O3 .Wissenschaftliche Forschungsanwendungen
Herstellung von Difluor- und Trifluorverbindungen
“Methyl-3-brom-5-(trifluormethoxy)benzoat” wird zur Herstellung von Difluor- und Trifluorverbindungen verwendet . Diese Verbindungen werden aufgrund ihrer einzigartigen Eigenschaften häufig in der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
Krebsforschung
Diese Verbindung wurde im Zusammenhang mit der Krebsforschung erwähnt . Trifluormethoxygruppen werden in der medizinischen Chemie häufig verwendet, um die metabolische Stabilität und Bioverfügbarkeit von Medikamentenkandidaten zu verbessern.
Materialwissenschaft
Im Bereich der Materialwissenschaften könnte diese Verbindung möglicherweise bei der Synthese neuer Materialien eingesetzt werden . Das Vorhandensein sowohl von Brom- als auch von Trifluormethoxygruppen könnte es zu einem nützlichen Baustein bei der Herstellung komplexer Strukturen machen.
Chemische Synthese
“this compound” könnte in verschiedenen chemischen Syntheseprozessen eingesetzt werden . Seine einzigartige Struktur könnte es zu einem wertvollen Reagenz in bestimmten Reaktionen machen.
Chromatographie
In der Chromatographie könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften möglicherweise als Standard oder Tracer verwendet werden .
Analytische Forschung
Diese Verbindung könnte in der analytischen Forschung eingesetzt werden, möglicherweise als Referenzverbindung in verschiedenen analytischen Techniken .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a complex organic compound with the molecular formula C9H6BrF3O3 Similar compounds have been used in the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting potential targets within cancerous cells.
Biochemical Pathways
Given its potential use in the synthesis of anticancer agents , it may be involved in pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-bromo-5-(trifluoromethoxy)benzoate are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, water solubility, and interactions with metabolic enzymes .
Result of Action
If it is indeed used in the synthesis of anticancer agents , its action could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Action Environment
The action, efficacy, and stability of Methyl 3-bromo-5-(trifluoromethoxy)benzoate can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a dry room at normal temperature Its efficacy could be influenced by the pH and enzymatic conditions of its environment
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKPWPOXYIYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)

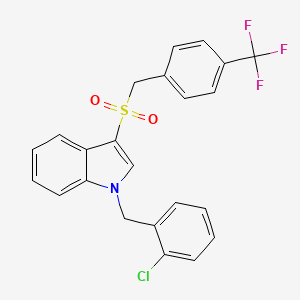

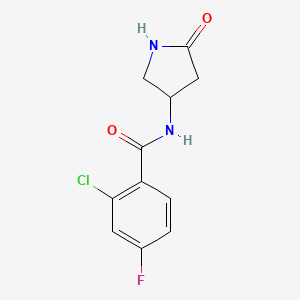
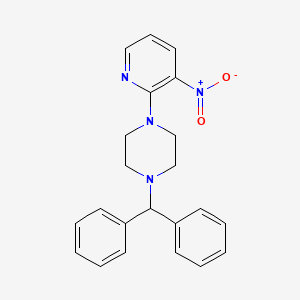
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)
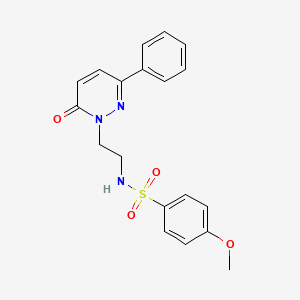
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)

![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)
![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)
![7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2369871.png)

